3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

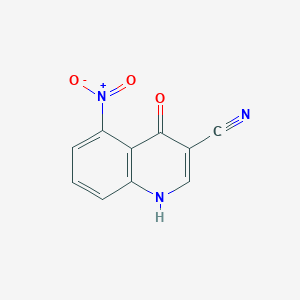

3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo- is a chemical compound with the molecular formula C10H5N3O3 and a molecular weight of 215.16 g/mol This compound is known for its unique structure, which includes a quinoline ring system substituted with a nitrile group, a nitro group, and a keto group

Preparation Methods

The synthesis of 3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like nitric acid for nitration and cyanide sources for the nitrile group introduction . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different quinoline derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The nitrile group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction and strong bases or acids for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: This compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system can intercalate with DNA, affecting its replication and transcription .

Comparison with Similar Compounds

3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo- can be compared with other quinoline derivatives such as:

3-Quinolinecarbonitrile, 1,4-dihydro-4-oxo-: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

3-Quinolinecarbonitrile, 1,4-dihydro-6-nitro-4-oxo-: Similar structure but with the nitro group at a different position, leading to variations in its chemical and biological properties

Biological Activity

3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo- (CAS No. 23438317) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo- is C10H6N4O3. Its structure features a quinoline ring fused with a nitrile group and a nitro substituent, which are critical for its biological activity.

| Property | Value |

|---|---|

| CAS Number | 23438317 |

| Molecular Formula | C10H6N4O3 |

| Molecular Weight | 218.18 g/mol |

| IUPAC Name | 3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo- |

Antimicrobial Properties

Research has indicated that quinoline derivatives exhibit potent antimicrobial activity. For instance, studies have shown that various quinoline compounds possess significant antibacterial effects against Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that 3-Quinolinecarbonitrile, 1,4-dihydro-5-nitro-4-oxo- effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways such as PI3K/Akt/mTOR. The IC50 values against various cancer cell lines were reported in the micromolar range, indicating promising potential for further development .

The biological activity of 3-Quinolinecarbonitrile is attributed to its interaction with specific cellular targets:

- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain kinases involved in cell proliferation and survival.

- Induction of Apoptosis : It triggers programmed cell death in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

- Antioxidant Activity : The nitro group contributes to its ability to scavenge free radicals, reducing oxidative stress in cells .

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of various quinoline derivatives, including 3-Quinolinecarbonitrile. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, showcasing its potential as an antibacterial agent .

Study 2: Anticancer Evaluation

In another investigation focusing on anticancer activity, 3-Quinolinecarbonitrile was tested against MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability with an IC50 value of approximately 15 µM. The study concluded that the compound's mechanism involves the inhibition of the PI3K/Akt pathway .

Properties

Molecular Formula |

C10H5N3O3 |

|---|---|

Molecular Weight |

215.16 g/mol |

IUPAC Name |

5-nitro-4-oxo-1H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C10H5N3O3/c11-4-6-5-12-7-2-1-3-8(13(15)16)9(7)10(6)14/h1-3,5H,(H,12,14) |

InChI Key |

HMNQOIZFNLOFBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C(=CN2)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.